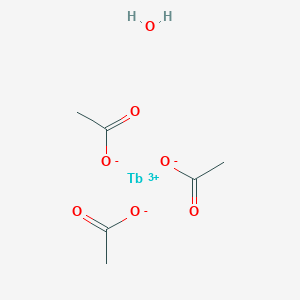

Terbium acetate hydrate

描述

Terbium acetate hydrate is a chemical compound with the formula Tb(CH₃COO)₃·xH₂O. It is the acetate salt of terbium, a rare earth element. This compound is typically found as a crystalline solid and is known for its luminescent properties, making it valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Terbium acetate hydrate can be synthesized by reacting terbium oxide (Tb₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving terbium oxide in acetic acid, followed by evaporation of the solvent to obtain the crystalline product. The reaction can be represented as follows: [ \text{Tb}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Tb}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of terbium oxide.

Reduction: It can be reduced to form lower oxidation state compounds of terbium.

Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents under controlled conditions.

Substitution: Various ligands in the presence of suitable solvents and catalysts.

Major Products:

Oxidation: Terbium oxide (Tb₂O₃)

Reduction: Lower oxidation state terbium compounds

Substitution: Terbium complexes with different ligands

科学研究应用

Chemical Applications

1.1 Precursor for Phosphors and Catalysts

Terbium acetate hydrate is primarily utilized as a precursor for the synthesis of terbium-based phosphors, which are crucial in lighting and display technologies. The compound can be thermally decomposed to produce terbium oxide, a material used in phosphors for color television tubes and solid-state devices. The reaction can be represented as:

Additionally, it serves as a catalyst in various chemical reactions, including methane coupling processes over terbium oxide catalysts, which convert methane and carbon dioxide into valuable hydrocarbons like ethane and ethylene .

1.2 Synthesis of Metallogels

Recent studies have demonstrated the use of this compound in creating metallogels that exhibit luminescent properties. These metallogels can be employed in advanced electronic applications such as Schottky barrier diodes. The synthesis involves combining terbium acetate with organic compounds like benzene-1,3,5-tricarboxylic acid under controlled conditions .

Biological Applications

2.1 Luminescent Probes for Imaging

In biological research, this compound is explored for developing luminescent probes used in cellular imaging. Its ability to emit characteristic green light when irradiated with ultraviolet light makes it suitable for tracking cellular processes and gene expression changes.

2.2 Potential Medical Uses

Research indicates that terbium compounds may have potential applications in diagnostic imaging techniques. The luminescent properties allow for enhanced visibility of biological tissues during imaging procedures.

Industrial Applications

3.1 Production of Green Phosphors

This compound is extensively used in the production of green phosphors for various display technologies, including LEDs and CRTs (cathode ray tubes). Its unique luminescent properties are critical for achieving the desired color output in these devices .

3.2 Alloys and Electronic Devices

The compound is also utilized in the manufacturing of specialized alloys and electronic components due to its rare earth element properties, contributing to enhanced performance characteristics .

Data Table: Comparison of this compound with Other Rare Earth Compounds

| Compound | Luminescent Properties | Primary Applications |

|---|---|---|

| This compound | Green light emission | Phosphors, catalysts, medical imaging |

| Gadolinium Acetate | White light emission | MRI contrast agents |

| Europium Acetate | Red light emission | Red phosphors for displays |

| Dysprosium Acetate | Blue light emission | Data storage materials |

Case Studies

Case Study 1: Synthesis of Tb-YSZ Thin Films

In a study focusing on the fabrication of Tb-YSZ (yttria-stabilized zirconia) thin films, this compound was used as a precursor material. The electrostatic spray deposition method involved spraying a solution containing this compound onto a heated substrate, leading to the formation of high-quality thin films suitable for electronic applications .

Case Study 2: Development of Luminescent Metallogels

Another significant application explored the creation of Tb–TA (terbium-benzene-1,3,5-tricarboxylic acid) metallogels. These gels exhibited excellent stability and luminescence under UV light, making them promising candidates for advanced photonic devices .

作用机制

The mechanism of action of terbium acetate hydrate is primarily related to its luminescent properties. When exposed to ultraviolet light, terbium ions emit green light due to electronic transitions within the terbium ion. This property is exploited in various applications, such as phosphors and luminescent probes. The molecular targets and pathways involved include the excitation of electrons in the terbium ion and subsequent emission of light as the electrons return to their ground state .

相似化合物的比较

- Gadolinium acetate

- Dysprosium acetate

- Europium acetate

- Samarium acetate

Comparison: Terbium acetate hydrate is unique due to its specific luminescent properties, which are distinct from other rare earth acetates. While gadolinium and dysprosium acetates also exhibit luminescence, the green emission of terbium is particularly valuable for applications requiring green phosphors. Europium acetate, on the other hand, is known for its red luminescence, making it suitable for different applications .

生物活性

Terbium acetate hydrate, a rare earth compound with the formula , has garnered attention for its potential biological applications, particularly in the fields of medicine and materials science. This article reviews the biological activity of this compound, focusing on its structural characteristics, potential therapeutic uses, toxicity, and environmental implications based on diverse research findings.

Structural Characteristics

This compound is characterized by its crystalline structure which can be influenced by thermal treatments. Studies have shown that upon heating, the compound undergoes thermal decomposition, leading to the formation of terbium oxide (TbO) and other derivatives. The thermal stability and decomposition pathways have been extensively documented:

- Thermal Decomposition : Terbium acetate decomposes to form terbium oxide at elevated temperatures (above 300 °C) with specific crystalline phases identified through X-ray diffraction (XRD) analysis .

- Infrared Spectroscopy : Infrared spectra indicate the presence of acetate groups and water molecules in the hydrated form, with distinct vibrational modes observed .

Antimicrobial Properties

Research indicates that terbium compounds exhibit antimicrobial activity. Terbium ions can disrupt bacterial cell membranes and interfere with metabolic processes:

- Case Study : A study demonstrated that terbium salts showed significant antibacterial effects against various strains of bacteria, suggesting their potential as antimicrobial agents in clinical settings .

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cell lines. While some studies report moderate cytotoxicity at high concentrations, others indicate that low concentrations may promote cell growth:

- Findings : The cytotoxicity of terbium compounds is dose-dependent. At concentrations above 100 µM, significant cell death was observed in human fibroblast cells, while lower concentrations (10-50 µM) did not adversely affect cell viability .

Potential Therapeutic Applications

Terbium's unique electronic properties make it a candidate for various therapeutic applications:

- Cancer Treatment : Preliminary studies suggest that terbium compounds could be used in targeted cancer therapies due to their ability to emit radiation when excited by specific wavelengths .

- Imaging Techniques : Terbium ions are being explored for use in magnetic resonance imaging (MRI) as contrast agents due to their paramagnetic properties .

Toxicological Considerations

While this compound has potential therapeutic benefits, safety assessments are crucial:

- Occupational Exposure Risks : Long-term exposure to terbium compounds may lead to respiratory issues and other health complications. Occupational safety guidelines recommend limiting exposure to prevent cumulative health effects .

- Environmental Impact : Studies indicate that rare earth elements can accumulate in biological systems, raising concerns about their ecological impact. Monitoring protocols are essential for assessing the bioavailability and toxicity of terbium in aquatic environments .

Data Summary Table

| Property | Observation/Value |

|---|---|

| Molecular Formula | |

| Thermal Decomposition | Forms TbO at >300 °C |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Cytotoxic Concentration Range | Moderate toxicity at >100 µM |

| Potential Applications | Cancer therapy, MRI contrast agent |

| Occupational Exposure Limit | TWA: 1 mg/m³ |

属性

IUPAC Name |

terbium(3+);triacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Tb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFVJHPGFMTTMB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O7Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597397 | |

| Record name | Terbium(3+) acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16922-07-9 | |

| Record name | Terbium(3+) acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of terbium acetate hydrate in the fabrication of Tb-YSZ thin films?

A1: In the study by [], this compound serves as the precursor material for introducing terbium (Tb) into the YSZ matrix. During the electrostatic spray deposition (ESD) process, a solution containing this compound, along with yttrium and zirconium precursors, is sprayed onto a heated substrate. The high temperature decomposes the precursors, including this compound, leading to the formation of the desired Tb-YSZ thin film.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。